(R)-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate

Catalog No.
S12507366
CAS No.
M.F
C11H19NO7
M. Wt
277.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium...

Product Name

(R)-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate

IUPAC Name

(E)-but-2-enedioic acid;(3S)-3-hydroxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C11H19NO7

Molecular Weight

277.27 g/mol

InChI

InChI=1S/C7H15NO3.C4H4O4/c1-8(2,3)5-6(9)4-7(10)11;5-3(6)1-2-4(7)8/h6,9H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t6-;/m0./s1

InChI Key

HNSUOMBUJRUZHJ-UHMUWMDISA-N

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[N+](C)(C)C[C@H](CC(=O)[O-])O.C(=C/C(=O)O)\C(=O)O

(R)-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate is a quaternary ammonium compound that belongs to the class of carnitines, which are organic compounds essential for various biological functions, particularly in the transport of fatty acids across mitochondrial membranes for energy production. The compound is characterized by its molecular formula C11H19NO7C_{11}H_{19}NO_{7} and a molecular weight of approximately 277.27 g/mol. It is recognized as a conjugate acid of (R)-carnitine and serves as an enantiomer of (S)-carnitinium, indicating its stereochemical specificity which plays a crucial role in its biological activity .

The chemical reactivity of (R)-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate primarily involves its ability to participate in acyl transfer reactions, which are vital for the metabolism of fatty acids. It acts as a substrate for various acyl-CoA transferases, facilitating the conversion of acyl groups to coenzyme A. This reaction is essential for the beta-oxidation pathway, where fatty acids are broken down to generate energy. Additionally, the compound can undergo hydrolysis under certain conditions, leading to the release of trimethylamine and other byproducts .

This compound exhibits significant biological activity related to energy metabolism. It plays a crucial role in the transport of long-chain fatty acids into mitochondria, where they undergo beta-oxidation to produce ATP, the energy currency of the cell. The activity of (R)-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate is linked to various physiological processes, including muscle contraction and heart function. Furthermore, it has been studied for its potential therapeutic applications in conditions such as hyperlipoproteinemia and metabolic disorders .

The synthesis of (R)-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with the reaction of trimethylamine with a suitable hydroxy acid derivative.
  • Carboxylation: The introduction of a carboxyl group can be accomplished through carboxylation reactions using carbon dioxide or other carboxylic acid derivatives.
  • Fumarate Formation: The final step involves reacting the intermediate with fumaric acid or its derivatives to form the fumarate salt.

These methods allow for the production of high-purity (R)-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate suitable for research and therapeutic applications .

(R)-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate has several applications:

  • Nutritional Supplements: It is often included in dietary supplements aimed at enhancing athletic performance and recovery by improving fatty acid metabolism.
  • Therapeutic Uses: The compound has potential applications in treating metabolic disorders, particularly those related to fatty acid oxidation deficiencies.
  • Pharmaceuticals: It may be used in drug formulations targeting metabolic syndromes or conditions associated with impaired energy metabolism .

Interaction studies have shown that (R)-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate can influence various biochemical pathways:

  • Drug Interactions: It may enhance or inhibit the effects of certain medications, such as anticoagulants like acenocoumarol, necessitating caution when co-administered .
  • Hormonal Interactions: The compound appears to modulate thyroid hormone activity, potentially affecting metabolic rates and energy expenditure .

Several compounds share structural similarities with (R)-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate. These include:

Compound NameMolecular FormulaUnique Features
L-CarnitineC₇H₁₅NO₃Natural form involved in fatty acid transport
Acetyl-L-CarnitineC₉H₁₇NO₃Acetylated form used for cognitive enhancement
Propionyl-L-CarnitineC₉H₁₅NO₄Used in chronic heart failure treatment
D-CarnitineC₇H₁₅NO₃Enantiomer with different biological activity

The uniqueness of (R)-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate lies in its specific structural configuration and functional properties that allow it to participate effectively in metabolic processes while providing distinct therapeutic benefits not seen in its counterparts .

Chemoenzymatic Synthesis Strategies

The chemoenzymatic synthesis of (R)-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate, commonly known as L-carnitine fumarate, represents a sophisticated approach that combines enzymatic specificity with chemical efficiency [10] [11]. These methodologies leverage the stereoselectivity of biological catalysts while addressing the limitations of traditional chemical synthesis approaches.

The primary chemoenzymatic pathway involves the biotransformation of crotonobetaine to L-carnitine using engineered Escherichia coli strains expressing the carnitine metabolism operon genes [26] [10]. The process utilizes four key enzymes: carnitine dehydratase, carnitine racemase, crotonobetaine reductase, and associated transport proteins [11]. Research has demonstrated that optimal biotransformation conditions require 100 millimolar crotonobetaine as substrate with 4.0 grams per liter biomass concentration under aerobic conditions [26].

Alternative chemoenzymatic approaches employ the enzymatic reduction of 3-dehydrocarnitine using nicotinamide adenine dinucleotide-linked carnitine dehydrogenase [15]. This method achieves conversion yields of 95% through continuous feeding of the unstable precursor compound [15]. The regeneration of reduced nicotinamide adenine dinucleotide is accomplished using glucose dehydrogenase systems, enabling up to 530 recycling cycles for production of 45 grams of L-carnitine per liter [15].

Recent advances in metabolic engineering have enabled de novo L-carnitine biosynthesis in Escherichia coli through the expression of Neurospora crassa enzymes [16]. This four-step pathway involves trimethyllysine hydroxylase, hydroxytrimethyllysine aldolase, trimethylaminobutyraldehyde dehydrogenase, and gamma-butyrobetaine hydroxylase [16]. The engineered strains produce 15.9 micromolar carnitine from supplemented N-trimethyllysine and 1.7 micromolar L-carnitine de novo from glycerol and ammonium sources [16].

SubstrateConcentration (mM)Biomass (g/L)Yield (%)Production Time (h)Productivity (g/L/h)Enzyme System
Crotonobetaine1004.070111.3CaiABCD
D-carnitineVariable4.040-601-2LowerCaiABCD
3-dehydrocarnitineContinuous feedingN/A95Variable45Carnitine dehydrogenase
TML (N-trimethyllysine)0.1N/AN/A48LowTMLH/HTMLA/TMABADH/γBBH

The optimization of chemoenzymatic processes requires careful control of oxygen levels, as crotonobetaine reductase activity is inhibited under aerobic conditions [10]. The addition of fumarate as an electron acceptor under anaerobic conditions significantly enhances L-carnitine yield [10] [11]. Metabolic engineering strategies targeting the deletion of aceK and caiA genes, combined with overexpression of the cai operon, have achieved L-carnitine yields of up to 92% with titers reaching 46 millimolar [11].

Solvent-Mediated Crystallization Techniques

Solvent-mediated crystallization of (R)-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate requires precise control of thermodynamic and kinetic parameters to achieve optimal crystal morphology and polymorphic form [21] [9]. The solid-liquid equilibrium behavior of L-carnitine fumarate has been extensively studied in various binary solvent systems to identify favorable crystallization conditions.

Comprehensive solubility studies demonstrate that L-carnitine fumarate solubility in methanol-based binary mixtures follows the ranking: methanol plus ethanol greater than methanol plus 1-propanol greater than methanol plus 2-propanol greater than methanol plus 1-butanol [21]. Temperature-dependent solubility data collected from 288.15 to 328.15 Kelvin show consistent increases with temperature across all solvent compositions [21]. The modified Apelblat equation, Redlich-Kister model, Solubility-Polarity model, and Jouyban-Acree model all demonstrate good correlation with experimental solubility data [21].

Crystal morphology analysis reveals significant variations depending on solvent selection, with methanol-ethanol systems producing the most favorable crystal habits for pharmaceutical applications [21]. The crystallization process requires careful control of cooling rates and supersaturation levels to prevent the formation of undesired polymorphic forms [9]. Solution cooling crystallization combined with controlled stirring has been shown to improve particle size distribution and flowability properties [9].

Solvent SystemTemperature Range (K)Solubility RankingCrystal MorphologyCooling Rate ImpactPolymorphic Control
Methanol + Ethanol288.15-328.151FavorableSignificantGood
Methanol + 1-Propanol288.15-328.152GoodModerateModerate
Methanol + 2-Propanol288.15-328.153ModerateModerateModerate
Methanol + 1-Butanol293.15-333.154PoorLowLimited

The crystallization optimization process involves systematic variation of nucleation and growth parameters [9]. Seeding techniques using pre-formed L-carnitine fumarate crystals enable better control over crystal size distribution and reduce batch-to-batch variability [17]. Microfluidic crystallization platforms have proven effective for rapid screening of crystallization conditions while minimizing material consumption [17].

Polymorphic control represents a critical aspect of L-carnitine fumarate crystallization, as different solid forms exhibit varying stability and dissolution characteristics [22]. Solution-mediated polymorphic transformations can occur during crystallization, requiring monitoring through powder X-ray diffraction and differential scanning calorimetry [22]. The implementation of process analytical technology enables real-time monitoring of crystal formation and polymorphic transitions [23].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of (R)-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate presents numerous technical and economic challenges that must be systematically addressed [19] [24]. Scale-up effects introduce non-linear changes in heat transfer, mass transfer, and mixing characteristics that significantly impact product quality and yield.

Heat transfer limitations become particularly pronounced at industrial scales, where temperature gradients can lead to localized hot spots and uncontrolled reaction kinetics [24]. The exothermic nature of certain synthetic steps requires sophisticated reactor design with enhanced heat removal capacity [24]. Mass transfer constraints affect both substrate availability and product removal rates, potentially leading to decreased selectivity and increased impurity formation [24].

Mixing efficiency deteriorates with increasing reactor volume, creating concentration gradients that impact reaction uniformity [24]. The transition from laboratory stirred reactors to industrial-scale equipment often requires modification of reaction conditions to maintain equivalent mixing intensity [24]. Process intensification strategies, including the use of continuous flow reactors and microreactor technology, offer potential solutions for maintaining reaction control at larger scales.

Scale FactorYield Consistency (%)Quality Control ComplexityProcess Control RequirementsWaste Generation (kg/kg product)Cost per kg (relative)Main Challenges
Lab (mg)95LowManual0.1100Optimization
Pilot (g)85-90ModerateSemi-automated0.350Scale-up effects
Industrial (kg)70-80HighAutomated0.520Process control
Commercial (tons)65-75Very HighFull PAT0.510Regulatory compliance

Environmental considerations become increasingly important at commercial scales, with biosynthetic processes generating approximately 0.5 tons of waste per ton of L-carnitine produced compared to 4.5 tons for chemical synthesis [19]. Wastewater generation similarly favors biosynthetic approaches, producing 40 cubic meters per ton versus 220 cubic meters for chemical methods [19]. These environmental advantages make chemoenzymatic and fermentative processes more attractive for large-scale production.

Quality control complexity increases exponentially with production scale, requiring implementation of comprehensive analytical methods and process analytical technology [20] [23]. Stability-indicating high-performance liquid chromatography methods must be validated for routine quality control, with particular attention to chiral purity and polymorphic form identification [20]. The development of robust analytical methods capable of detecting process-related impurities becomes essential for regulatory compliance [20].

Bacterial metabolism of (R)-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate, commonly known as L-carnitine fumarate, represents a sophisticated biochemical process that has evolved across diverse microbial taxa. The degradation of this quaternary ammonium compound involves multiple enzymatic pathways that vary depending on environmental conditions and bacterial species [1] [2].

The primary bacterial pathway for carnitine catabolism involves the carnitine dehydrogenase (CDH) enzyme system, particularly well-characterized in Pseudomonas aeruginosa and related species [1]. This NAD+-dependent enzyme catalyzes the initial oxidation of the hydroxyl group of L-carnitine to form 3-dehydrocarnitine, which serves as the entry point for further metabolic transformations [3]. The molecular weight of the carnitine dehydrogenase from Pseudomonas aeruginosa is approximately 74 kilodaltons, and the enzyme demonstrates strict specificity for the NAD+ cofactor [1].

In Agrobacterium species, a distinct D-carnitine dehydrogenase has been identified with unique properties. This enzyme, with a molecular weight of 88 kilodaltons, exists as a trimeric structure composed of three identical 28-kilodalton subunits [4]. The equilibrium constant for the D-carnitine dehydrogenase reaction has been determined to be 2.2 × 10^-12, indicating the thermodynamically favorable nature of the oxidation reaction [4]. The enzyme exhibits optimal activity at 37°C with pH optima of 9.0-9.5 for the oxidation reaction and 5.5-6.5 for the reduction reaction [4].

The cai operon in Escherichia coli and Proteus species represents one of the most extensively studied bacterial carnitine metabolic systems [3]. This gene cluster encodes six distinct proteins involved in anaerobic carnitine metabolism: CaiA (crotonobetainyl-CoA reductase), CaiB (CoA transferase), CaiC (betaine-CoA ligase), CaiD (enoyl-CoA hydratase), CaiE (activator protein), and CaiT (carnitine transporter) [3]. The pathway operates through a complex series of CoA-dependent reactions, where carnitine is first converted to crotonobetaine through dehydration, followed by reduction to γ-butyrobetaine [3].

Recent investigations have revealed the importance of the γ-butyrobetaine-crotonobetaine-carnitine cycle in bacterial metabolism [2]. This cycle involves the coordinated action of multiple enzymes including crotonobetaine reductase (CaiA), CoA transferase (CaiB), betaine:CoA ligase (CaiC), and enoyl-CoA hydratase (CaiD) [2]. The electron transfer flavoproteins (FixABCX) play crucial roles in maintaining the electron flow necessary for these transformations [2].

Sinorhizobium meliloti has emerged as a model organism for understanding bacterial carnitine biosynthesis pathways [2]. This bacterium demonstrates the remarkable ability to synthesize γ-butyrobetaine de novo, representing the first documented case of aerobic γ-butyrobetaine synthesis in bacteria [2]. The five enzymes catalyzing the seven-step conversion of γ-butyrobetaine to glycine betaine have been characterized in detail, providing insights into the metabolic versatility of soil-dwelling bacteria [2].

The conservation of carnitine metabolism genes across different bacterial taxonomic classes underscores the ecological importance of this compound as a ubiquitous nutrient source [2]. Genomic analysis has revealed the presence of carnitine utilization gene clusters in over 100 genomes of soil and marine organisms, highlighting the widespread distribution of these metabolic capabilities [2].

Enzymatic Conversion Mechanisms in Eukaryotic Systems

Eukaryotic systems employ sophisticated enzymatic machinery for carnitine metabolism, with distinct mechanistic features that differentiate them from bacterial pathways. The carnitine acyltransferase family represents the cornerstone of eukaryotic carnitine metabolism, comprising four main enzymes: carnitine acetyltransferase (CRAT), carnitine octanoyltransferase (CROT), carnitine palmitoyltransferase I (CPT1), and carnitine palmitoyltransferase II (CPT2) [5] [6].

Carnitine acetyltransferase (CRAT) exhibits high specificity for short-chain acyl groups (C1-C4) and demonstrates a Km value of 120 μM for L-carnitine and 25 μM for acetyl-CoA [7]. The enzyme is localized within the mitochondrial matrix and plays a crucial role in maintaining acetyl-CoA homeostasis through the reversible conversion of acetyl-CoA and carnitine to acetyl-L-carnitine and CoA [5]. Recent studies have revealed that CRAT activity is not exclusively responsible for acetyl-L-carnitine utilization, as CRAT-knockout cells maintain the ability to convert exogenous acetyl-L-carnitine to acetyl-CoA with similar efficiency to wild-type cells [5].

Carnitine octanoyltransferase (CROT) represents a peroxisomal enzyme with dual cofactor specificity, utilizing both medium and long-chain fatty acids (C5-C12) with a preference for medium-chain acyl-CoA substrates [5] [6]. The enzyme demonstrates a Km value of 108 μM for L-carnitine and 24 μM for octanoyl-CoA [7]. CROT has emerged as a key enzyme in acetyl-L-carnitine metabolism, particularly under glucose-limited conditions where it compensates for reduced CRAT activity [5].

The carnitine palmitoyltransferase system comprises two distinct enzymes with complementary functions. CPT1, located on the outer mitochondrial membrane, exhibits Km values ranging from 30 to 500 μM for L-carnitine depending on tissue type, with liver-type CPT1A showing higher affinity than muscle-type CPT1B [7]. CPT2, positioned on the inner mitochondrial membrane, demonstrates a higher Km value of 1500 μM for L-carnitine but shows high affinity for long-chain acyl-CoA substrates with a Km of 7.1 μM for palmitoyl-CoA [7].

The carnitine-acylcarnitine translocase (SLC25A20) facilitates the transport of acylcarnitines across the inner mitochondrial membrane through an antiport mechanism [8]. This transporter operates by exchanging acylcarnitine from the cytosol with carnitine from the mitochondrial matrix, maintaining the mitochondrial acyl-CoA pool necessary for β-oxidation [8]. Recent structural studies have revealed evidence of transient dimerization of the carnitine-acylcarnitine carrier, suggesting complex regulatory mechanisms governing fatty acid transport [7].

Eukaryotic carnitine biosynthesis involves a four-step enzymatic pathway beginning with N-ε-trimethyllysine [9] [10]. The first enzyme, N-ε-trimethyllysine dioxygenase (TMLD), is located in the mitochondrial matrix and requires iron, α-ketoglutarate, and ascorbate as cofactors [10]. This enzyme catalyzes the hydroxylation of N-ε-trimethyllysine to form 3-hydroxy-N-ε-trimethyllysine [9].

The second step involves 3-hydroxy-N-ε-trimethyllysine aldolase activity, which in mammals is partially compensated by serine hydroxymethyltransferase (SHMT) 1 and 2 [10]. This enzyme cleaves 3-hydroxy-N-ε-trimethyllysine into glycine and 4-N-trimethylaminobutyraldehyde (TMABA) [10]. The third enzymatic step utilizes 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABADH) to convert TMABA to γ-butyrobetaine through dehydrogenation [10].

The final step in eukaryotic carnitine biosynthesis employs γ-butyrobetaine hydroxylase (BBH), a cytosolic enzyme that catalyzes the hydroxylation of γ-butyrobetaine to produce L-carnitine [10]. This enzyme requires oxygen, iron, α-ketoglutarate, and ascorbate as cofactors, similar to the initial TMLD enzyme [10]. The liver and kidney serve as the primary organs for carnitine biosynthesis due to their high BBH activity, while tissues such as skeletal muscle demonstrate minimal biosynthetic capacity and depend on circulating carnitine [10].

Intestinal epithelial cells express all five enzymes required for de novo carnitine biosynthesis, with expression predominantly localized in villous surface epithelial cells throughout the intestine [11]. The γ-butyrobetaine hydroxylase activity in small intestine reaches 9.7 ± 3.5 pmol/mg/min, compared to 22.7 ± 7.3 pmol/mg/min in liver tissue [11]. Total carnitine content in intestinal epithelium ranges from 7.0 ± 1.2 nmol/mg in jejunum to 8.8 ± 3.0 nmol/mg in ileum, comparable to levels found in liver (6.9 ± 2.8 nmol/mg) and heart (8.2 ± 0.9 nmol/mg) [11].

Comparative Analysis of Aerobic vs. Anaerobic Degradation

The degradation of (R)-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate follows fundamentally different biochemical pathways under aerobic and anaerobic conditions, reflecting evolutionary adaptations to distinct environmental niches and metabolic constraints [12] [13] [14].

Aerobic degradation pathways demonstrate two primary mechanisms for carnitine catabolism. The direct oxidation pathway, exemplified by Pseudomonas species, initiates with carnitine dehydrogenase-mediated oxidation of the hydroxyl group to form 3-dehydrocarnitine [1] [14]. This intermediate undergoes spontaneous decarboxylation in the absence of ATP or CoA, yielding trimethylamine and carbon dioxide [1]. Alternatively, when sufficient ATP and CoA are present, 3-dehydrocarnitine is converted to acetylacetone and glycine betaine-CoA by β-keto acid cleavage enzyme [1].

The aerobic γ-butyrobetaine route, characterized in Pseudomonas sp. AK1, employs γ-butyrobetaine hydroxylase to convert γ-butyrobetaine directly to L-carnitine [1]. This enzyme demonstrates homology to animal γ-butyrobetaine hydroxylase in its requirement for oxygen, iron, ascorbate, and α-ketoglutarate cofactors [1]. Kinetic isotope effect studies reveal primary tritium kinetic isotope effects of 1.3-1.5 for the bacterial enzyme, significantly lower than the corresponding mammalian enzyme which exhibits a primary isotope effect of approximately 15 [15].

Acinetobacter baumannii represents a well-characterized model for aerobic carnitine degradation, utilizing a specific monoxygenase system (CntA/CntB) for intracellular carnitine cleavage [14]. The pathway proceeds through malic semialdehyde formation, followed by enantiomer-specific conversion to D-malate by NAD(P)+-dependent malic semialdehyde dehydrogenase [14]. The crystal structure of this tetrameric enzyme reveals key catalytic residues Cys290 and Glu256, with specific substrate binding enabled by Arg166, Arg284, and Ser447 [14]. Dual cofactor specificity for NAD+ and NADP+ is mediated by Asn184 [14].

Anaerobic degradation pathways have evolved sophisticated CoA-dependent mechanisms that function independently of molecular oxygen. The classical anaerobic pathway, encoded by the cai operon in Enterobacteriaceae, operates through a series of CoA-mediated transformations [3] [13]. The initial step involves CoA transferase (CaiB) activity, followed by enoyl-CoA hydratase (CaiD) and crotonobetainyl-CoA reductase (CaiA) to generate γ-butyrobetaine as the terminal product [3].

The recently discovered bbu pathway represents a novel anaerobic mechanism for γ-butyrobetaine metabolism to trimethylamine [12] [13]. This pathway, characterized in the obligate anaerobe Emergencia timonensis, initiates with CoA transferases (BbuB/C) that activate γ-butyrobetaine through formation of a γ-butyrobetaine-CoA thioester [13]. The key trimethylamine-generating step is catalyzed by a previously unknown flavin-dependent acyl-CoA dehydrogenase-like enzyme (BbuD) that performs a redox-neutral C-N bond cleavage reaction [12] [13].

The BbuD enzyme utilizes γ-butyrobetainyl-CoA as substrate and generates crotonyl-CoA as an intermediate product, which is subsequently metabolized for anaerobic respiration and as a carbon and energy source [13]. This chemically challenging reaction represents a novel mechanism for trimethylamine production that operates efficiently in the oxygen-limited environment of the human gut [12].

Comparative kinetic analysis reveals fundamental differences between aerobic and anaerobic pathways. Aerobic systems demonstrate higher catalytic efficiency due to the thermodynamically favorable nature of oxygen-dependent reactions, as evidenced by the equilibrium constant of 2.2 × 10^-12 for D-carnitine dehydrogenase [4]. In contrast, anaerobic pathways require sophisticated cofactor cycling and electron transfer systems to maintain metabolic flux in the absence of terminal electron acceptors [3].

Environmental distribution patterns reflect these mechanistic differences. Aerobic carnitine-degrading bacteria predominantly inhabit soil and aquatic environments where oxygen availability supports direct oxidative pathways [1] [2]. Facultative anaerobic bacteria utilizing the cai operon are commonly found in gastrointestinal environments where oxygen concentrations fluctuate [3]. Obligate anaerobes employing the bbu pathway are specifically adapted to the oxygen-depleted human gut microbiome, where they contribute significantly to trimethylamine production from dietary carnitine [12] [13].

The physiological consequences of these different pathways extend beyond simple carbon and nitrogen utilization. Aerobic degradation pathways typically result in complete mineralization of the carnitine molecule, while anaerobic pathways often generate bioactive metabolites such as trimethylamine that can influence host physiology [12]. The production of trimethylamine N-oxide (TMAO) from gut microbial trimethylamine has been associated with cardiovascular disease risk, highlighting the clinical relevance of understanding anaerobic carnitine degradation mechanisms [12] [13].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

277.11615195 g/mol

Monoisotopic Mass

277.11615195 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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